molecular formula C14H11N3O4S B12910716 1-(Benzenesulfonyl)-3-methyl-6-nitro-1H-indazole CAS No. 62235-37-4

1-(Benzenesulfonyl)-3-methyl-6-nitro-1H-indazole

Cat. No.: B12910716
CAS No.: 62235-37-4
M. Wt: 317.32 g/mol
InChI Key: ZWLJKZLZHSANFS-UHFFFAOYSA-N
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Description

3-Methyl-6-nitro-1-(phenylsulfonyl)-1H-indazole is a synthetic organic compound belonging to the indazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-nitro-1-(phenylsulfonyl)-1H-indazole typically involves the nitration of 2-ethyl-5-nitroaniline followed by diazotization and subsequent ring closure. The process can be summarized as follows:

    Nitration: 2-ethyl-5-nitroaniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Diazotization: The nitrated product is then diazotized using sodium nitrite in glacial acetic acid.

    Ring Closure: The diazonium salt undergoes ring closure to form the indazole core.

Industrial Production Methods

On an industrial scale, the synthesis of 3-Methyl-6-nitro-1-(phenylsulfonyl)-1H-indazole can be optimized by controlling reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity. The process may involve continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-nitro-1-(phenylsulfonyl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Reduction: 3-Methyl-6-amino-1-(phenylsulfonyl)-1H-indazole.

    Substitution: Various substituted indazole derivatives depending on the reagents used.

Scientific Research Applications

3-Methyl-6-nitro-1-(phenylsulfonyl)-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-6-nitro-1-(phenylsulfonyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also modulate enzyme activity and signaling pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-6-nitro-1H-indazole: A closely related compound with similar structural features.

    3-Methyl-6-nitro-1-phenylquinoxalin-2(1H)-one: Another compound with a similar nitro group and indazole core.

Uniqueness

3-Methyl-6-nitro-1-(phenylsulfonyl)-1H-indazole is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

62235-37-4

Molecular Formula

C14H11N3O4S

Molecular Weight

317.32 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-methyl-6-nitroindazole

InChI

InChI=1S/C14H11N3O4S/c1-10-13-8-7-11(17(18)19)9-14(13)16(15-10)22(20,21)12-5-3-2-4-6-12/h2-9H,1H3

InChI Key

ZWLJKZLZHSANFS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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